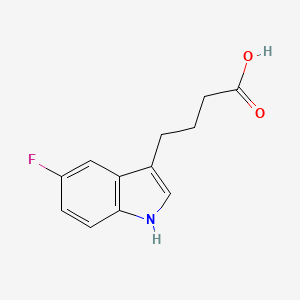

4-(5-Fluoro-1h-indol-3-yl)butanoic acid

描述

Overview of Indole (B1671886) Derivatives in Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a wide variety of biological receptors and enzymes, making it a foundational component in numerous therapeutic agents. nih.govdiva-portal.org Indole derivatives are known to mimic the structure of peptides and can interact reversibly with enzymes, opening up vast possibilities for designing novel drugs with diverse mechanisms of action. nih.govresearchgate.net

The versatility of the indole ring allows for the synthesis of a vast library of compounds with a wide spectrum of pharmacological activities. diva-portal.org Researchers have successfully developed indole-based compounds that act as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. diva-portal.orgnih.govfrontiersin.org The ability to modify the indole core at various positions enables chemists to fine-tune the pharmacological properties of the resulting molecules to enhance efficacy and reduce toxicity. diva-portal.org

Significance of Fluorine Substitution in Pharmaceutical Compounds

The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance the parent compound's therapeutic profile. biocrates.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. biocrates.com

Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability. biocrates.com Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can improve a drug's absorption and cell membrane permeability. The strategic placement of fluorine atoms can also lead to enhanced binding affinity with target proteins, resulting in increased potency. biocrates.com It is estimated that approximately 20-25% of all approved small-molecule drugs contain at least one fluorine atom, highlighting the immense impact of this element in pharmaceutical development. biocrates.com

Research Context of Butanoic Acid Derivatives in Drug Discovery

Butanoic acid, also known as butyric acid, and its derivatives are short-chain fatty acids that have garnered attention in drug discovery for their diverse biological activities. medchemexpress.comnih.govwikipedia.org These compounds can serve as building blocks or pharmacophoric elements in the design of new therapeutic agents. medchemexpress.com

Derivatives of butanoic acid are being investigated for a range of potential applications, including anti-inflammatory, antimicrobial, and anticancer properties. medchemexpress.com For instance, some butanoic acid derivatives act as histone deacetylase (HDAC) inhibitors, a class of compounds being explored for cancer therapy. wikipedia.orgnih.gov The carboxylic acid group is a key feature, often involved in critical binding interactions with biological targets. The length and composition of the alkyl chain can be modified to optimize properties such as solubility, stability, and biological interactions. medchemexpress.com Indole-3-alkanoic acids, a class to which 4-(5-Fluoro-1H-indol-3-yl)butanoic acid belongs, have been studied for various activities, including as antagonists for the HIV PR receptor and as potential antihypertensive agents. nih.govnih.gov

Historical Perspective of Indole-Containing Compounds in Biological Studies

The history of indole chemistry is intrinsically linked to the study of natural products. The journey began in 1866 when Adolf von Baeyer first synthesized the indole molecule from oxindole (B195798) using zinc dust, following his work on the dye indigo. By the 1930s, the significance of the indole nucleus intensified as it was identified in a multitude of important natural alkaloids, including the essential amino acid tryptophan and plant auxins.

Historically, plants and fungi containing indole alkaloids have been used in traditional medicine for centuries. diva-portal.org For example, Rauvolfia serpentina, which contains the indole alkaloid reserpine, was used in India for thousands of years. diva-portal.org Similarly, the Aztecs used psilocybin-containing mushrooms in religious ceremonies. diva-portal.org The isolation of the first indole alkaloid, strychnine, occurred in 1818. diva-portal.org These early discoveries paved the way for the identification of crucial neurotransmitters like serotonin (B10506) and hormones like melatonin, both of which are indole derivatives and play vital roles in human physiology. medchemexpress.com This rich history underscores the long-standing and continued importance of indole-containing compounds in biological and medicinal research.

Data Tables

Table 1: Key Structural Components and Their Significance

| Component | Chemical Structure | Significance in Medicinal Chemistry |

| Indole Nucleus | Aromatic heterocyclic scaffold (C₈H₇N) | Privileged scaffold, mimics peptide structures, binds to diverse receptors, core of many bioactive compounds. nih.govdiva-portal.orgresearchgate.net |

| Fluorine Atom | F | Enhances metabolic stability, improves bioavailability, increases binding affinity, modulates pKa. biocrates.com |

| Butanoic Acid Chain | - (CH₂)₃COOH | Provides a carboxylic acid group for target interaction, can be modified to tune properties, explored for anti-inflammatory and anticancer activities. medchemexpress.comwikipedia.orgnih.gov |

Table 2: Examples of Research Areas for Constituent Moieties

| Moiety | Therapeutic Area | Example Research Finding |

| Fluoroindole Derivatives | Antiviral | 5-Fluoroindole (B109304) derivatives have shown potent activity against the Hepatitis C virus (HCV) replicon. biocrates.com |

| Indole-3-Alkanoic Acids | Antihypertensive | Certain indole-3-carboxylic acid derivatives have demonstrated high affinity for the angiotensin II receptor (AT₁ subtype), leading to a reduction in blood pressure. nih.gov |

| Butanoic Acid Derivatives | Oncology | Some derivatives act as histone deacetylase (HDAC) inhibitors, which are associated with the prevention and treatment of certain cancers. wikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(5-fluoro-1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAVCLNGRFTCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567505 | |

| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-72-2 | |

| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 319-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 5 Fluoro 1h Indol 3 Yl Butanoic Acid

Conventional Synthetic Routes to the 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid Scaffold

Conventional methods for synthesizing the this compound structure rely on well-established organic reactions, often performed in a stepwise manner to build the molecule's complexity.

| Stage | Description | Key Intermediates |

| Stage 1 | Formation of the core 5-fluoroindole (B109304) ring system. | 5-Fluoroindole |

| Stage 2 | Introduction of a four-carbon chain at the C3 position of the indole (B1671886). | An acylated 5-fluoroindole derivative |

| Stage 3 | Reduction and/or hydrolysis to yield the final butanoic acid. | This compound |

Utilizing Precursors for Indole Ring Formation

The formation of the 5-fluoroindole scaffold is a critical step that can be accomplished through various named reactions using appropriate fluorinated precursors. organic-chemistry.orgdiva-portal.org 5-Fluoroindole is a key building block for various pharmaceutical and agrochemical compounds. pubcompare.aichemimpex.com

Leimgruber-Batcho Indole Synthesis : This is a widely used industrial method that can start from 5-fluoro-2-nitrotoluene. diva-portal.org The precursor is first reacted with dimethylformamide dimethyl acetal and pyrrolidine to form an enamine, which then undergoes a reductive cyclization using catalysts like Raney Nickel or Palladium on carbon (Pd/C) to yield 5-fluoroindole. diva-portal.org

Sugasawa Indole Synthesis : This method can utilize 4-fluoroaniline as a starting material. The synthesis proceeds by reaction with chloroacetonitrile in the presence of a Lewis acid like boron trichloride (BCl3), followed by a reductive cyclization with a reducing agent such as sodium borohydride to form the 5-fluoroindole ring. diva-portal.org

Bischler Indole Synthesis : This approach also employs 4-fluoroaniline, which is reacted with an α-halo-ketone or its equivalent, such as 2-bromoacetaldehyde diethyl acetal, to construct the indole system. diva-portal.org

| Synthetic Method | Precursor | Key Reagents | Product |

| Leimgruber-Batcho | 5-Fluoro-2-nitrotoluene | Dimethylformamide dimethyl acetal, Pyrrolidine, Raney-Ni or Pd/C | 5-Fluoroindole |

| Sugasawa | 4-Fluoroaniline | BCl3, Chloroacetonitrile, NaBH4 | 5-Fluoroindole |

| Bischler | 4-Fluoroaniline | 2-Bromoacetaldehyde diethyl acetal | 5-Fluoroindole |

Butanoic Acid Side Chain Elaboration

Once the 5-fluoroindole core is synthesized, the butanoic acid side chain is introduced, typically at the C3 position, which is the most nucleophilic site on the indole ring. quora.com Indole-3-butyric acid (IBA) is structurally similar to indole-3-acetic acid (IAA) but has a longer, four-carbon side chain. frontiersin.orgnih.gov

A common and effective method for this transformation is a Friedel-Crafts acylation reaction. The 5-fluoroindole can be reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid. The resulting ketone can then be reduced to the desired methylene group of the butanoic acid side chain. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a classic method for this type of ketone reduction. quora.com This two-step process first attaches the carbon backbone and then performs the necessary functional group transformation to yield the final product.

Advanced and Green Synthesis Approaches for this compound and its Analogs

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. openmedicinalchemistryjournal.com

Catalyst-Free Reactions

Catalyst-free reactions offer a significant advantage by simplifying purification procedures and avoiding the use of potentially toxic and expensive metal catalysts. acs.org Several catalyst-free methods have been developed for the synthesis of indole derivatives. openmedicinalchemistryjournal.com For instance, the reaction between an indole, an aldehyde, and an active methylene compound can proceed in a multicomponent reaction promoted by polyethylene glycol (PEG) 400, which acts as a reaction medium without being a catalyst itself. openmedicinalchemistryjournal.com Another approach involves the use of visible light irradiation to synthesize indole derivatives from substituted benzaldehydes and indoles under solvent- and catalyst-free conditions. openmedicinalchemistryjournal.com These methodologies could potentially be adapted for the synthesis of this compound or its precursors, representing a greener alternative to traditional metal-catalyzed processes. thieme-connect.com

Liquid-Assisted Grinding Techniques

Mechanochemistry, specifically liquid-assisted grinding (LAG), has emerged as a powerful green chemistry tool. researchgate.net This solvent-free or low-solvent technique involves grinding solid reactants together, where mechanical force induces chemical reactions. ucl.ac.uk The addition of a small amount of liquid (the "liquid assistant") can significantly accelerate the reaction rate and improve product selectivity. ucl.ac.ukrsc.org

LAG has been successfully applied to various organic transformations, including the synthesis of indole derivatives. researchgate.net This technique could be employed for either the formation of the 5-fluoroindole ring or the subsequent side-chain addition. The benefits include reduced solvent waste, lower energy consumption compared to heating reactions in solution, and sometimes faster reaction times. ucl.ac.ukacs.org For example, a fluorination reaction that takes 24 hours in solution can be completed in 2 hours using a mechanochemical milling method. ucl.ac.uk

| Technique | Principle | Potential Application | Advantages |

| Catalyst-Free Reactions | Reactions proceed without a catalyst, often promoted by green media (e.g., PEG) or energy sources (e.g., light). openmedicinalchemistryjournal.com | Synthesis of the 5-fluoroindole core or its derivatives. | Avoids toxic/expensive catalysts, simplifies purification. openmedicinalchemistryjournal.com |

| Liquid-Assisted Grinding (LAG) | Mechanical force from grinding initiates reactions between solids, often with a small amount of liquid to enhance reactivity. researchgate.netucl.ac.uk | Formation of the indole ring or side-chain elaboration. | Reduced solvent waste, lower energy use, faster reactions. ucl.ac.uk |

Room Temperature Reactions in Aqueous Media

The synthesis of indole derivatives in aqueous media at room temperature represents a significant advancement in green chemistry. While specific literature detailing the synthesis of this compound under these exact conditions is limited, the principles of the Fischer indole synthesis can be adapted to be more environmentally benign. The classical Fischer indole synthesis involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions, often requiring elevated temperatures and organic solvents.

Modern adaptations of this method focus on the use of water as a solvent and milder reaction conditions. For the synthesis of this compound, this would involve the reaction of (4-fluorophenyl)hydrazine with a suitable four-carbon aldehyde or ketone bearing a terminal carboxylic acid or ester group, such as γ-oxobutanoic acid or its ethyl ester. The reaction is typically catalyzed by a Brønsted or Lewis acid. While traditionally conducted at higher temperatures, the use of highly efficient catalysts or microwave assistance could potentially enable this reaction to proceed at or near room temperature. The inherent low solubility of many organic starting materials in water can be a challenge, often addressed by the use of co-solvents or surfactants.

Large-Scale Synthetic Protocols and Efficiency

The demand for this compound in pharmaceutical development necessitates the establishment of efficient and scalable synthetic protocols. The Fischer indole synthesis remains a cornerstone for the large-scale production of indole derivatives. alfa-chemistry.comwikipedia.orgbyjus.com A common industrial approach involves the reaction of (4-fluorophenyl)hydrazine hydrochloride with ethyl 4-oxobutanoate. This reaction is typically carried out in a suitable high-boiling solvent, such as toluene or xylene, with an acid catalyst like polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures to drive the cyclization and dehydration steps. alfa-chemistry.comwikipedia.org

Key to the efficiency of a large-scale synthesis is the optimization of reaction parameters, including temperature, reaction time, and catalyst loading, to maximize yield and minimize the formation of impurities. Post-reaction work-up and purification are also critical considerations. A typical procedure would involve quenching the reaction mixture, followed by extraction of the product into an organic solvent. Subsequent purification might involve crystallization or chromatography to obtain the desired product in high purity. One patented industrial-scale production of a related compound, indole-3-butyric acid, involves the reaction of indole with γ-butyrolactone in the presence of sodium hydroxide at high temperatures (245°C) in a stainless steel container for an extended period. usda.gov This method, while effective, highlights the often harsh conditions required for large-scale chemical synthesis.

Derivatization and Analog Synthesis from this compound

The carboxylic acid group, the indole nitrogen, and the butanoic acid side-chain of this compound offer multiple avenues for chemical modification, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, primarily through the formation of esters and amides.

Esterification: Esters of this compound can be readily prepared by reacting the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions (Fischer esterification). Alternatively, for more sensitive substrates, milder methods like reaction with an alkyl halide in the presence of a base (e.g., potassium carbonate) or the use of coupling agents can be employed. Enzymatic esterification has also been reported for indole-3-acetic acid, suggesting a potential green alternative for the synthesis of specific esters. nih.gov

Amide Formation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. quora.com More commonly, peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) are used to promote amide bond formation under milder conditions. nih.gov A study on the synthesis of 4-(1H-indol-3-yl)butanamide from indole-3-butyric acid utilized 1,1'-carbonyldiimidazole for activation, followed by the addition of ammonia. chemicalbook.com

| Derivative Type | Reagents and Conditions |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux |

| Amides | Amine, Coupling Agent (e.g., EDCI, HOBt) |

Introduction of Heterocyclic Moieties

The carboxylic acid group can serve as a precursor for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles and tetrazoles, which are important pharmacophores.

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazole derivatives from a carboxylic acid typically proceeds through a multi-step sequence. First, the carboxylic acid is converted to the corresponding acid hydrazide by reaction with hydrazine hydrate. The resulting hydrazide is then cyclized with a one-carbon synthon, such as triethyl orthoformate, or dehydrated in the presence of reagents like phosphorus oxychloride to form the oxadiazole ring. nih.gov Microwave-assisted synthesis has also been employed to accelerate the formation of 1,3,4-oxadiazole rings. researchgate.net

Tetrazoles: Tetrazole rings can be synthesized from carboxylic acids via the formation of an intermediate nitrile, followed by a [2+3] cycloaddition with an azide, typically sodium azide. However, a more direct route involves the reaction of the carboxylic acid with a dehydrating agent and an azide source.

| Heterocycle | Key Intermediates | Common Cyclization Reagents |

| 1,3,4-Oxadiazole | Acid hydrazide | Triethyl orthoformate, POCl₃ |

| Tetrazole | Nitrile (from amide) | Sodium azide |

Substitutions on the Indole Nitrogen (N1)

The indole nitrogen can be functionalized through various N-alkylation and N-arylation reactions.

N-Alkylation: The deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), generates the corresponding indole anion. rsc.org This nucleophilic anion can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the N-alkylated product. rsc.org One-pot Fischer indole synthesis followed by N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org Regioselective N-alkylation of indolines in water using alcohols has also been reported. organic-chemistry.org

N-Arylation: N-Arylation of indoles is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the indole with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable ligand and base.

| Reaction Type | Reagents and Conditions |

| N-Alkylation | Base (e.g., NaH), Alkyl halide, DMF/THF |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Ligand, Base |

Side-Chain Modifications on the Butanoic Acid Moiety

The butanoic acid side-chain offers possibilities for functionalization at the α- and β-positions, allowing for the introduction of various substituents and the modulation of the compound's properties.

α-Functionalization: The α-carbon of the butanoic acid side chain can be functionalized after converting the carboxylic acid to an ester. The resulting ester can be deprotonated at the α-position using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles to introduce substituents such as alkyl groups (via alkyl halides), hydroxyl groups (via oxidation), or amino groups (via electrophilic amination reagents). google.com

β-Functionalization: While direct β-functionalization is less common, strategies involving the formation of an α,β-unsaturated ester intermediate (e.g., by α-bromination followed by elimination) can allow for conjugate addition of nucleophiles at the β-position.

| Position | General Strategy | Example of Introduced Group |

| α-Position | Enolate formation and reaction with electrophiles | Alkyl, Hydroxyl, Amino |

| β-Position | Conjugate addition to α,β-unsaturated ester | Alkyl, Cyano |

Analytical Characterization Techniques in Synthetic Confirmation

The structural elucidation of this compound is dependent on a variety of instrumental methods. These techniques are essential for verifying the molecular structure and confirming the successful formation of the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy provides insight into the number, environment, and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on the indole ring, the methylene protons of the butanoic acid chain, and the acidic proton of the carboxylic acid. The fluorine atom at the C5 position of the indole ring will influence the chemical shifts and coupling patterns of the neighboring aromatic protons, providing key evidence for its specific location.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift. The carbon atoms of the indole ring will also show specific chemical shifts, with the carbon atom bonded to the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling.

| ¹H NMR Data | |

| Proton | Expected Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 |

| Indole NH | 8.0 - 8.5 |

| Aliphatic CH₂ | 1.8 - 2.8 |

| Carboxylic Acid OH | 10.0 - 12.0 |

| ¹³C NMR Data | |

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C | 100 - 140 |

| Aliphatic C | 20 - 40 |

| Carbonyl C | 170 - 180 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. A sharp, strong absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The N-H stretch of the indole ring is expected to appear as a sharp peak around 3400 cm⁻¹. Additionally, C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule, as well as a C-F stretching vibration, will be present in the spectrum, further confirming the compound's structure.

| IR Spectroscopy Data | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H (Indole) | ~3400 (sharp) |

| C=O (Carbonyl) | ~1700 (strong, sharp) |

| C-F (Aromatic) | 1000 - 1400 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₂H₁₂FNO₂), HRMS provides an experimentally measured mass with a high degree of accuracy. This measured mass is then compared to the calculated theoretical mass of the proposed molecular formula. A close match between the experimental and theoretical masses provides strong evidence for the correct elemental composition of the synthesized molecule, distinguishing it from other potential compounds with the same nominal mass.

Elemental Analysis (CHN)

Elemental Analysis, specifically CHN analysis, is a combustion-based technique that provides the weight percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared with the theoretically calculated percentages for the proposed molecular formula of this compound (C₁₂H₁₂FNO₂). A close correlation between the experimental and calculated values for carbon, hydrogen, and nitrogen content serves as a fundamental confirmation of the compound's elemental composition and purity.

| Elemental Analysis Data | | | :--- | Carbon (%) | Hydrogen (%) | Nitrogen (%) | | Theoretical | 65.15 | 5.47 | 6.33 | | Experimental | (Experimentally Determined Value) | (Experimentally Determined Value) | (Experimentally Determined Value) |

Structure Activity Relationship Sar Studies of 4 5 Fluoro 1h Indol 3 Yl Butanoic Acid Derivatives

Impact of Fluoro Substitution on Biological Activity

The introduction of a fluorine atom onto a drug candidate molecule is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. nih.gov In the context of indole (B1671886) derivatives, the fluorine substituent at the C-5 position of the indole ring has a profound impact on the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its biological activity. sphinxsai.comnih.gov

Fluorine is the most electronegative element, and its substitution on the benzene (B151609) portion of the indole ring withdraws electron density, which can alter the pKa of the indole N-H group and influence hydrogen bonding capabilities. glpbio.com This modification can lead to stronger interactions with target receptors. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that might otherwise deactivate the compound, thereby increasing its bioavailability and duration of action. asianpubs.org

Studies comparing fluorinated and non-fluorinated analogues consistently demonstrate the advantageous effects of fluorine. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net The strategic placement of fluorine can significantly enhance potency, as seen in various series of bioactive indole derivatives where fluorination leads to improved efficacy. asianpubs.orgresearchgate.net

| Compound | Substitution | Target/Assay | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| 3d | 5-Fluoro-2-oxindole derivative | α-glucosidase inhibition | 49.89 ± 1.16 | asianpubs.org |

| 3f | 5-Fluoro-2-oxindole derivative | α-glucosidase inhibition | 35.83 ± 0.98 | asianpubs.org |

| 17d | 4-Fluoro-indole derivative | CysLT1 antagonism | Potent (specific value not given) | researchgate.net |

| 17g | 4-Chloro-indole derivative | CysLT1 antagonism | Less potent than 17d | researchgate.net |

Role of the Butanoic Acid Side Chain in Ligand-Receptor Interactions

The butanoic acid side chain at the C-3 position is a critical determinant of the molecule's mechanism of action and interaction with biological targets. While the carboxylic acid group often acts as a key interaction point, typically forming hydrogen bonds or ionic interactions with receptor residues, the length of the alkyl chain is equally important.

The parent, non-fluorinated compound, Indole-3-butyric acid (IBA), is a well-known plant auxin. researchgate.net Its biological activity in plants is primarily attributed to its metabolic conversion into Indole-3-acetic acid (IAA), a more potent auxin. rjpn.orguq.edu.au This conversion occurs via peroxisomal β-oxidation, a process that shortens the four-carbon butanoic acid side chain to a two-carbon acetic acid side chain. rjpn.org Due to its longer side chain, IBA itself is unable to effectively bind to the primary auxin co-receptor complex. mdpi.com

This mechanism suggests that for certain biological targets, the 4-(indol-3-yl)butanoic acid structure may function as a prodrug. The butanoic acid chain provides specific physicochemical properties and may be metabolized in vivo to a shorter, more active analogue. This metabolic activation is a crucial aspect of its "ligand-receptor interaction," where the initial molecule is a substrate for an enzyme that produces the ultimate active ligand. The flexibility of the four-carbon chain also allows the terminal carboxyl group to orient itself optimally to fit into a binding pocket.

Influence of Substitutions on the Indole Ring System

Beyond the C-5 fluoro group, additional substitutions on the indole ring system offer a pathway to modulate potency, selectivity, and pharmacokinetic properties. The position of these substituents is critical. For example, studies on related indole derivatives have shown that substitution at the C-4 position of the indole ring was the least favorable for activity, whereas modifications at other positions, such as C-7, were more advantageous. researchgate.net

The nature of the substituent also plays a significant role. Electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) can alter the electronic landscape of the entire indole scaffold, influencing its binding affinity. nih.gov The introduction of bulky aryl groups or additional halogen atoms (Cl, Br) at positions C-5 or C-7 can enhance activity, often by increasing hydrophobic interactions with the target protein. nih.govbiointerfaceresearch.com

| Compound Series | Substitution Position | Effect on Activity | Reference |

|---|---|---|---|

| Indole CysLT1 Antagonists | Position 4 | Least favorable | researchgate.net |

| Indole CysLT1 Antagonists | Position 7 (with methoxy (B1213986) group) | Most favorable | researchgate.net |

| Anticancer Indole Derivatives | Position 5 or 7 (with Halogen) | Increased cytotoxicity | nih.gov |

Conformational Analysis and SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid derivatives helps to understand the spatial arrangement of key functional groups required for optimal receptor binding. The butanoic acid side chain, with its multiple rotatable bonds, can adopt a wide range of conformations.

Computational methods such as Density Functional Theory (DFT) are employed to calculate the optimized geometry and identify low-energy conformers of these molecules. Molecular docking studies can then simulate the interaction of these conformers within the binding site of a target protein. asianpubs.org Such studies reveal crucial binding modes, identifying key interactions like hydrogen bonds between the indole N-H or the carboxylic acid group and amino acid residues in the receptor. nih.gov

The SAR, in this context, correlates specific conformations with biological activity. For instance, a particular folded or extended conformation of the butanoic acid chain might be necessary to properly position the terminal carboxylate for interaction with a positively charged residue in the binding pocket. The fluoro-substituted indole ring acts as a rigid anchor, while the flexible side chain explores conformational space to achieve the optimal binding pose.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful computational tool used to distill the essential structural features of a series of active compounds into a simple, 3D model. This model defines the critical chemical functionalities (the "pharmacophore") and their relative spatial orientations necessary for biological activity.

For derivatives of this compound, a pharmacophore model would likely include features such as:

An aromatic/hydrophobic region, corresponding to the indole ring system.

A hydrogen bond donor, represented by the indole N-H group.

A hydrogen bond acceptor and/or negative ionizable feature, represented by the carboxylic acid group.

A specific location for the fluorine atom, which contributes to the electronic and hydrophobic character of the aromatic ring.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these 3D-QSAR (Quantitative Structure-Activity Relationship) models. sphinxsai.commdpi.com These models generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease biological activity. This information is invaluable for predicting the activity of novel, unsynthesized compounds and for guiding the rational design of more potent and selective derivatives. sphinxsai.com

Biological and Pharmacological Investigations of 4 5 Fluoro 1h Indol 3 Yl Butanoic Acid and Its Analogs

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of study for understanding the therapeutic potential of chemical compounds. Research into indole-3-butyric acid derivatives has revealed significant interactions with specific enzyme classes.

Currently, there is no specific information available in the reviewed scientific literature regarding the elastase inhibition kinetics or the mechanism of action for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid or its direct analogs.

Analogs of this compound have been identified as potent Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression, and their inhibition is a key target in cancer therapy. In a study focused on developing indole-3-butyric acid derivatives with improved anticancer potency, a specific analog, molecule I13, demonstrated high inhibitory activity. This molecule exhibited potent, nanomolar-level inhibition against several HDAC isoforms, particularly HDAC1, HDAC3, and HDAC6. The inhibitory concentrations (IC50) were found to be significantly lower than those of the established HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA), indicating a higher potency.

| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |

|---|---|---|---|

| Molecule I13 | 13.9 | 12.1 | 7.71 |

| SAHA (Reference) | Data Not Specified | Data Not Specified | Data Not Specified |

Antimicrobial Activities

The indole (B1671886) nucleus is a common scaffold in molecules exhibiting antimicrobial properties. Investigations have explored the efficacy of indole derivatives against various pathogenic microbes.

The indole ring serves as a valuable structure in the development of new antibacterial agents, with various derivatives showing activity against multidrug-resistant pathogens. nih.gov Synthetic indole derivatives have been found to be effective against a wide range of Gram-positive bacteria. nih.gov One such derivative, SMJ-2, showed significant activity against multiple strains of Methicillin-resistant Staphylococcus aureus (MRSA), as well as MDR-Enterococcus faecalis, Enterococcus faecium, and Bacillus subtilis. nih.gov Further studies on indole-coumarin and bisindole derivatives identified their inhibitory activity against S. aureus, with specific Minimum Inhibitory Concentration (MIC) values determined. mdpi.com This body of research suggests that the indole-butyric acid scaffold is a promising starting point for developing agents to combat challenging bacterial infections, particularly those caused by MRSA. nih.govmdpi.com

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Indole-Coumarin (4b) | S. aureus | 350 |

| Bisindole (4e) | S. aureus | 160 |

Specific studies detailing the antifungal properties of this compound or its immediate butanoic acid analogs against fungal pathogens were not identified in the reviewed literature.

Anticancer and Cytotoxic Effects

The development of indole derivatives as anticancer agents has been a subject of significant research, linking their activity to mechanisms such as HDAC inhibition. Analogs of indole-3-butyric acid have shown notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. The potent HDAC inhibitor, molecule I13, demonstrated increased antiproliferative activity compared to the reference drug SAHA. Its cytotoxic effects were observed in leukemia (U937), multiple myeloma (U266), liver cancer (HepG2), ovarian cancer (A2780), and pancreatic cancer (PNAC-1) cell lines. A key finding from these studies is that the induction of apoptosis plays an important role in the anticancer potency of this class of compounds.

| Cancer Cell Line | Cell Line Type | IC50 (μM) |

|---|---|---|

| U937 | Histiocytic Lymphoma | 0.14 |

| U266 | Multiple Myeloma | 0.21 |

| HepG2 | Hepatocellular Carcinoma | 0.25 |

| A2780 | Ovarian Cancer | 0.29 |

| PNAC-1 | Pancreatic Cancer | 0.33 |

Neurological Research Applications

There is no specific published research detailing the neurological research applications of this compound. However, the indole structure is a key component in many neuroactive compounds. Research on its parent compound, Indole-3-butyric acid (IBA), has suggested potential neurotoxic effects at certain exposure levels in animal studies, indicated by a decrease in the activity of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov

No data is available in the scientific literature regarding the binding affinity or functional activity of this compound at any 5-HT (serotonin) receptor subtypes. The indole ring is a core scaffold for many serotonin (B10506) receptor ligands, and fluorination is a common strategy in drug design to modulate receptor affinity and selectivity. nih.gov However, without experimental data, any potential interaction of this specific compound with 5-HT receptors remains speculative.

There is no published evidence linking this compound to research on Alzheimer's disease, Parkinson's disease, or schizophrenia. While other fluorinated indole derivatives have been investigated for various central nervous system disorders, this particular compound has not been featured in such studies. chemimpex.com For context, other indole-containing compounds like Indole-3-propionic acid (IPA), a gut microbiota metabolite, have been studied for potential anti-inflammatory effects in astrocytes, which may have relevance to neurodegenerative diseases characterized by neuroinflammation. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

No studies have been published that directly evaluate the anti-inflammatory or analgesic properties of this compound.

Research on the parent compound, Indole-3-butyric acid (IBA), has shown some evidence of modulating inflammatory responses. One study found that IBA could alleviate intestinal inflammation in pearl gentian grouper fed diets high in soybean meal. researchgate.net Other related indole compounds and butyric acid itself have demonstrated anti-inflammatory properties in various models. mdpi.commdpi.com For instance, butyric acid is known to suppress pro-inflammatory cytokine production. mdpi.com However, these properties cannot be directly attributed to the fluorinated derivative.

Other Reported Biological Activities

The most well-documented biological activity for Indole-3-butyric acid (IBA) and its fluorinated analogs is their function as plant growth regulators, specifically as auxins that promote root formation. wikipedia.orgnih.govnih.gov Studies on other fluorinated indole-3-acetic acid derivatives have confirmed their potent auxin activity. nih.gov

Beyond plant science, various indole derivatives have been explored for other therapeutic applications. For example, some derivatives of Indole-3-butyric acid have been investigated as potential histone deacetylase (HDAC) inhibitors for anticancer applications. taylorandfrancis.com Additionally, other 5-fluoroindole (B109304) derivatives have been synthesized and tested for a range of activities, including antiviral and as NMDA receptor antagonists. nih.govnih.govtocris.com

Computational and Theoretical Studies of 4 5 Fluoro 1h Indol 3 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), have become instrumental in the field of molecular design and property prediction. These methods offer a lens into the electronic structure and behavior of molecules, guiding further experimental research.

Density Functional Theory (DFT) for Molecular Design and Properties

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the three-dimensional geometry and electronic characteristics of molecules. In the context of 4-(5-fluoro-1H-indol-3-yl)butanoic acid, DFT would be employed to optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles. This foundational data is crucial for understanding the molecule's conformation and steric profile.

NBO Analysis for Stability and Reactivity

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a detailed picture of the charge transfer and delocalization of electron density, which are key to understanding a molecule's stability and reactivity.

For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization across the indole (B1671886) ring and the butanoic acid side chain. This analysis can identify key donor-acceptor interactions that contribute to the molecule's stability. In studies of other butanoic acid derivatives, NBO analysis has been effectively used to identify significant intra- and intermolecular interactions. biointerfaceresearch.com The insights from such an analysis on the title compound would be critical for predicting its chemical behavior and potential reaction sites.

Electronic Properties and Frontier Orbitals (HOMO-LUMO)

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and kinetic stability. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is an important indicator of molecular stability.

For this compound, the HOMO-LUMO gap would be a key parameter to calculate. A larger gap generally implies higher stability and lower reactivity. The distribution of the HOMO and LUMO orbitals across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. In related butanoic acid derivatives, HOMO-LUMO calculations have been used to analyze intramolecular charge transfer and compare the reactivity of different compounds. biointerfaceresearch.com

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and chemical reactivity. |

Molecular Docking and Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are powerful computational techniques. These methods predict how a molecule might interact with a specific protein target.

Ligand-Target Interactions

Molecular docking simulations are used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not detailed in the available literature, the general approach would involve selecting a biologically relevant protein target and using computational algorithms to fit the molecule into the active site. The results would provide a hypothetical binding mode, highlighting the specific amino acid residues involved in the interaction.

Binding Affinity Predictions

Following molecular docking, the strength of the interaction between the ligand and the target, known as the binding affinity, can be predicted. This is often expressed as a binding energy value, where a more negative value indicates a stronger and more stable interaction. These predictions are crucial for prioritizing compounds for further experimental testing.

For this compound, predicting the binding affinity to various potential targets would help in identifying its most likely biological function. Molecular dynamics simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event.

| Simulation Type | Objective | Predicted Outcomes for this compound |

| Molecular Docking | Predict the preferred binding orientation of the molecule to a protein target. | Identification of key amino acid interactions and the binding pose. |

| Binding Affinity Prediction | Estimate the strength of the ligand-target interaction. | A quantitative score indicating the potential efficacy of the binding. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the binding interaction. |

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics provides a valuable framework for the characterization of this compound by enabling the computation of a wide range of molecular descriptors. These descriptors are essential for predicting the compound's physicochemical properties and potential biological activities. Key properties such as molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are instrumental in assessing its drug-likeness and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) models for this compound and related compounds are developed to establish a mathematical correlation between their chemical structures and biological activities. In the context of fluorinated indole derivatives, QSAR studies have demonstrated the significance of halogen substitutions on the indole ring. For instance, the presence of a fluorine atom at the C-5 position, as in the titular compound, has been shown to enhance the affinity for certain biological targets. 3D-QSAR studies, incorporating methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of indole derivatives to elucidate the structural requirements for their activity. These models help in predicting the activity of novel compounds and guiding the design of more potent analogs.

Below is a table summarizing key cheminformatics properties for this compound.

| Property | Value |

| Molecular Formula | C12H12FNO2 |

| Molecular Weight | 221.23 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 221.085192 g/mol |

| Topological Polar Surface Area | 51.7 Ų |

| Heavy Atom Count | 16 |

| Complexity | 258 |

Computational Studies on Related Indole-Butyric Acid Derivatives

Computational studies on indole-butyric acid derivatives have provided significant insights into their mechanisms of action and have guided the development of new therapeutic agents. These studies often employ molecular docking and QSAR to explore the interactions between these compounds and their biological targets.

One area of focus has been the development of indole-3-butyric acid derivatives as anticancer agents. For instance, QSAR models have been constructed to predict the antiproliferative activity of thiosemicarbazone-indole compounds against prostate cancer cell lines. These models help in identifying the key molecular descriptors that influence the anticancer activity, thereby aiding in the design of more effective drugs.

In another study, a series of benzofuran (B130515) and indole derivatives were evaluated as inhibitors of histone lysine (B10760008) methyl transferase (HKMT), a promising target for cancer therapy. A QSAR model was developed using the multiple linear regression (MLR) method, which successfully predicted the anticancer activity of these compounds. This model, along with molecular docking studies, helped in designing new molecules with improved predicted biological activity.

Furthermore, computational analyses have been applied to understand the role of indole-3-butyric acid (IBA) in plant biology. Although distinct from the direct therapeutic application in humans, these studies highlight the utility of computational methods in elucidating the biological functions of indole-butyric acid derivatives. For example, mathematical models have been developed to predict the effect of IBA on plant rooting processes.

Future Directions and Research Opportunities

Exploration of Novel Biological Targets

The versatility of the indole (B1671886) scaffold allows it to interact with a wide array of biological targets. mdpi.commdpi.com While the precise targets of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid are not yet fully elucidated, its structural similarity to other bioactive indoles suggests several promising avenues for investigation. Future research should systematically screen this compound against various target families implicated in complex diseases.

Key potential target areas include:

Protein Kinases: These enzymes are often dysregulated in cancer and inflammatory diseases. Indole derivatives, such as sunitinib, are effective kinase inhibitors. mdpi.com The specific substitution pattern of this compound could confer selectivity for particular kinases, offering a starting point for developing targeted therapies. mdpi.com

Nuclear Receptors: Indole-3-carbinol and its derivatives are known to interact with nuclear receptors like the estrogen and androgen receptors, playing a role in hormone-dependent cancers. researchgate.net Investigating the effect of this compound on these and other nuclear receptors could reveal applications in oncology and metabolic diseases.

Enzymes in Pathogen Biology: The indole structure is a key component in compounds developed to combat infectious diseases, including malaria, trypanosomiasis, and leishmaniasis. mdpi.com Screening for activity against essential enzymes in these pathogens could open new avenues for anti-infective drug discovery.

Central Nervous System (CNS) Receptors: Given the prevalence of the indole motif in neuroactive compounds, exploring targets such as G-protein coupled receptors (GPCRs) and ion channels within the CNS is a logical step. mdpi.com For instance, novel indole-3-carboxylic acid derivatives have shown high affinity for the angiotensin II receptor (AT1 subtype), indicating potential in treating hypertension. nih.govresearchgate.net

Development of Prodrug Strategies

A significant challenge in drug development is overcoming poor pharmacokinetic profiles, such as low solubility or permeability. nih.govrsc.org Prodrug strategies, where a molecule is chemically modified to improve its delivery and then converted to the active drug in the body, offer a powerful solution. nih.gov For this compound, the carboxylic acid group is an ideal handle for prodrug design.

Future prodrug development could focus on:

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing absorption across biological membranes. These esters would then be hydrolyzed by endogenous esterases to release the active parent compound.

Amide Conjugates: Linking the carboxylic acid to amino acids or small peptides can utilize specific amino acid transporters for improved uptake.

Targeted Delivery: Conjugating the molecule to a moiety that is recognized by a specific transporter or receptor on target cells (e.g., cancer cells) could enhance site-specific delivery and reduce off-target effects. This approach has been explored for other indole derivatives to overcome multidrug resistance in cancer. nih.gov

The successful application of prodrug strategies has been demonstrated to resolve issues like high first-pass metabolism, formulation challenges, and poor site-specific delivery for various drug candidates. rsc.org

Application in Multi-Target Drug Design

Complex diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.govnih.gov The traditional "one-compound-one-target" approach has often proven insufficient for these conditions, leading to a shift towards multi-target drug design. researchgate.net This strategy aims to create single molecules that can modulate several key targets simultaneously, potentially leading to synergistic effects and a reduced likelihood of drug resistance. nih.govresearchgate.net

The indole scaffold is exceptionally well-suited for this approach. nih.gov The structure of this compound can be used as a foundation for creating hybrid molecules. This involves covalently linking the indole core to another pharmacophore known to act on a different, but pathologically relevant, target. nih.govresearchgate.net For example, in Alzheimer's disease research, indole-based compounds have been designed to dually inhibit cholinesterases and β-amyloid aggregation. nih.gov Similarly, combining the indole moiety with a pharmacophore targeting a specific kinase could yield a dual-action anticancer agent. mdpi.com

Advanced Computational Modeling for Lead Optimization

Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. researchgate.netespublisher.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict the biological activity of new compounds and elucidate their interactions with target proteins. researchgate.netnih.gov

For this compound, a systematic computational approach can guide its optimization:

QSAR Studies: By synthesizing a library of related derivatives and measuring their biological activity, QSAR models can be built to identify the key structural features that govern potency and selectivity. researchgate.net This can help prioritize the synthesis of more effective compounds.

Molecular Docking: Once a biological target is identified, molecular docking can be used to predict the binding mode of this compound within the target's active site. nih.gov This provides insights into the specific interactions driving binding and suggests modifications to the molecule that could enhance affinity.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows researchers to filter out molecules with likely poor pharmacokinetic profiles or toxicity issues early in the discovery process, saving time and resources. espublisher.com

These computational methods integrate predictive power with experimental insights to streamline the discovery of novel therapies. researchgate.net

Collaborative Research Initiatives in Translational Science

Translating a promising compound from the laboratory to clinical application is a complex, expensive, and lengthy process. nih.gov Success often hinges on collaboration between scientists from diverse disciplines. nih.govyale.edu For a molecule like this compound, moving forward will require a concerted effort involving medicinal chemists, biologists, pharmacologists, and clinicians.

Key aspects of a collaborative translational strategy include:

Academia-Industry Partnerships: Such collaborations can bridge the gap between basic scientific discovery and the resources needed for drug development and clinical trials.

Multidisciplinary Research Consortia: Bringing together experts in fields like neuroscience, oncology, and computational biology can accelerate progress by tackling research challenges from multiple angles. nih.govarizona.edu This is particularly crucial for understanding complex diseases and developing multi-targeted therapies.

Open Science and Data Sharing: Initiatives that promote the sharing of research data and tools can prevent the duplication of effort and foster a more innovative research ecosystem. nih.govgatesfoundation.org Establishing common data standards can drive international collaboration and facilitate the comparison and pooling of data from different research groups. nih.gov

Such collaborative models are essential for navigating the complexities of therapeutic discovery and ensuring that promising basic research translates into effective interventions for patients. nih.gov

常见问题

Q. What are the common synthetic routes for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves Friedel-Crafts alkylation or condensation reactions to introduce the indole moiety. For example, coupling 5-fluoroindole with a butanoic acid derivative under acidic conditions (e.g., using H₂SO₄ or acetic acid as a catalyst) can yield the target compound. Optimizing reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reagents is critical to minimize side products like dimerized indoles . Purification often employs column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole ring substitution pattern and butanoic acid chain connectivity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%), while mass spectrometry (MS) validates the molecular ion peak (expected m/z: 235.2 for C₁₂H₁₂FNO₂) . Infrared (IR) spectroscopy can confirm carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) .

Q. What biological activities have been reported for this compound, and what are its primary research applications?

The compound has shown potential as a plant growth regulator, promoting root elongation in Arabidopsis thaliana via auxin-like activity . In biomedical research, its fluorinated indole core may interact with serotonin receptors or enzymes like monoamine oxidases, though specific targets require validation using radioligand binding assays or enzymatic inhibition studies .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

Reaction scalability requires precise control of exothermic steps (e.g., indole activation) and inert atmospheres to prevent oxidation. Using high-purity reagents (e.g., ≥99% 5-fluoroindole) and catalytic systems like p-toluenesulfonic acid (PTSA) can improve yields to >80%. Post-reaction quenching with ice-water and recrystallization in ethanol/water mixtures enhances purity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

Unexpected peaks may arise from rotamers or residual solvents. Employ 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous signals. For example, coupling patterns in the indole region (δ 6.8–7.5 ppm) can distinguish between C-2 and C-3 substituents. Cross-validate with computational methods (DFT-based NMR prediction) to confirm assignments .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the indole and butanoic acid moieties?

Systematic modifications include:

- Replacing the fluorine atom at C-5 with other halogens (Cl, Br) to assess electronic effects on receptor binding.

- Varying the butanoic acid chain length (e.g., propanoic or pentanoic analogs) to evaluate steric impacts.

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tryptophan hydroxylase, followed by in vitro validation .

Q. What experimental approaches are needed to elucidate the mechanism of action in biological systems?

Combine knock-out models (e.g., Arabidopsis auxin-response mutants) to confirm plant growth effects . For mammalian targets, use siRNA silencing of candidate receptors (e.g., 5-HT₂A) and measure downstream signaling (Ca²⁺ flux, cAMP levels). Competitive binding assays with labeled ligands (³H-LSD for serotonin receptors) can quantify affinity .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Long-term stability studies (6–12 months) show degradation via decarboxylation at >40°C, forming 4-(5-fluoro-1H-indol-3-yl)butane. Store at -20°C under nitrogen to minimize oxidation. Monitor degradation using accelerated stability testing (40°C/75% RH) and LC-MS to identify byproducts .

Q. How can conflicting results in biological assays (e.g., inconsistent IC₅₀ values) be addressed?

Inconsistent potency may stem from assay variability (e.g., cell line differences). Standardize protocols using reference compounds (e.g., fluoxetine for serotonin assays) and orthogonal assays (e.g., SPR vs. fluorescence polarization). Statistical meta-analysis of dose-response curves across replicates improves reliability .

Q. What advanced analytical methods differentiate this compound from structurally similar analogs?

High-resolution mass spectrometry (HRMS) with sub-ppm accuracy distinguishes isomers (e.g., 4-(5-fluoro-1H-indol-2-yl)butanoic acid). X-ray crystallography resolves stereochemical ambiguities, while dynamic light scattering (DLS) monitors aggregation in solution-phase studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。